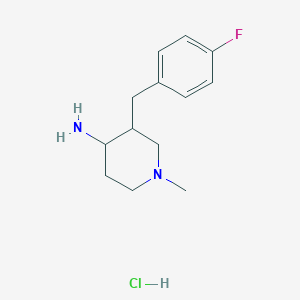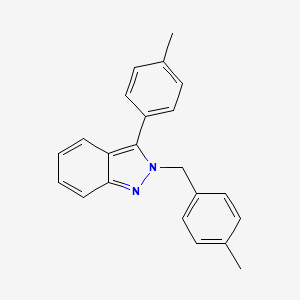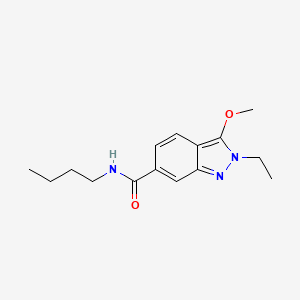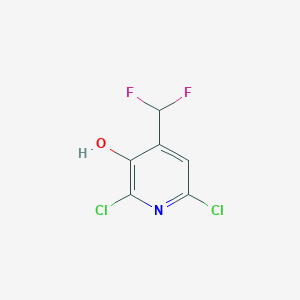
2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H2Cl2F2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a difluoromethyl group, and a hydroxyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) can yield fluorinated pyridine compounds . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different hydroxylated or dehydroxylated products.
Scientific Research Applications
2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Similar in structure but lacks the difluoromethyl and hydroxyl groups.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Contains dimethylamino group instead of hydroxyl and difluoromethyl groups.
2,6-Dichloro-4-trifluoromethylpyridine: Similar but has a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. The combination of these groups with the hydroxyl group makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C6H3Cl2F2NO |
|---|---|
Molecular Weight |
213.99 g/mol |
IUPAC Name |
2,6-dichloro-4-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3Cl2F2NO/c7-3-1-2(6(9)10)4(12)5(8)11-3/h1,6,12H |
InChI Key |
QESNMUUJLFQZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



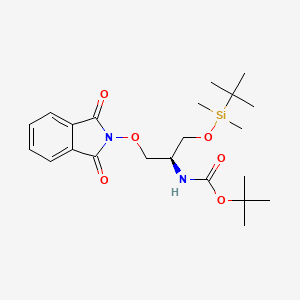

![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
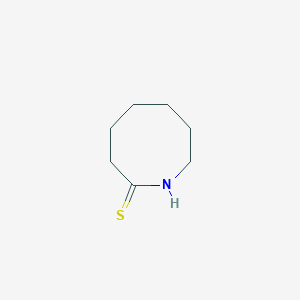
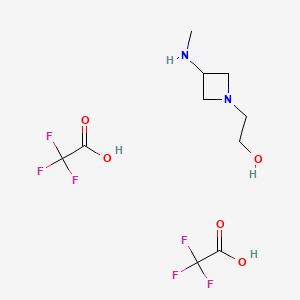
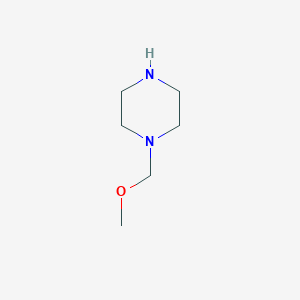
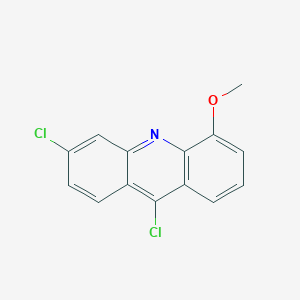

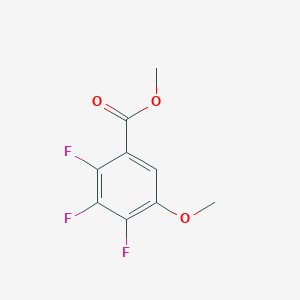
![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
